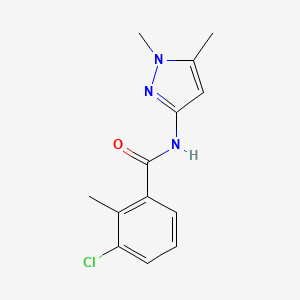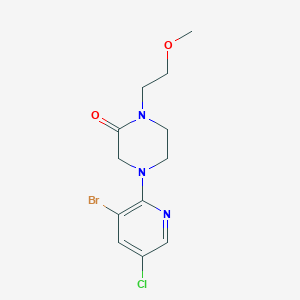![molecular formula C17H20FN3O2 B6625422 [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone, also known as 4F-MPH, is a synthetic compound that belongs to the piperidine class. It is a stimulant drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in wakefulness and alertness. These effects are similar to those of other stimulant drugs such as amphetamines and methylphenidate.
実験室実験の利点と制限
One advantage of using [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone in lab experiments is its potency and selectivity. It has a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation is its potential for abuse and addiction, which can complicate the interpretation of results.
将来の方向性
Future research on [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone could focus on its potential therapeutic applications in the treatment of cognitive disorders such as ADHD. It could also be used to study the role of dopamine and norepinephrine in the brain and their implications for the development of new drugs for the treatment of neurological disorders. Additionally, research could be conducted to investigate the long-term effects of [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone on the brain and the potential risks associated with its use.
合成法
The synthesis of [4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone involves the reaction of 4-fluorobenzaldehyde with 3-methoxyphenylpiperidin-4-amine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 2-methyl-3-pyrazolone to form the final product.
科学的研究の応用
[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
特性
IUPAC Name |
[4-fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-15(6-9-19-20)16(22)21-10-7-17(18,8-11-21)13-4-3-5-14(12-13)23-2/h3-6,9,12H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKFHEAICCQXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)(C3=CC(=CC=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B6625339.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625342.png)
![N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625350.png)
![N-[1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625361.png)
![1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B6625367.png)
![1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625378.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)

![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

